Diethadione

Übersicht

Beschreibung

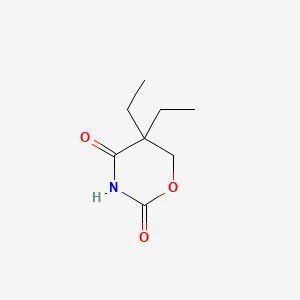

Diethadione, also known as 5,5-diethyl-1,3-oxazinane-2,4-dione, is a chemical compound with the molecular formula C8H13NO3. It is a member of the oxazine family and is characterized by its unique structure, which includes a diethyl substitution on the oxazine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethadione can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with ethyl oxalate, followed by cyclization to form the oxazine ring. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process often involves purification steps such as recrystallization to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diethadion durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diethadion kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Die Reduktion von Diethadion kann zu verschiedenen reduzierten Formen führen, die unterschiedliche Eigenschaften und Anwendungen haben können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierter Temperatur und Druck.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Diethadionoxiden führen, während Reduktion zu Diethadionalkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diethadione has garnered attention in medicinal chemistry due to its potential therapeutic effects. It is primarily investigated for its role as an anticoagulant. Here are some key findings:

- Anticoagulant Properties : this compound functions as a vitamin K antagonist, similar to other anticoagulants. Its mechanism involves inhibiting vitamin K epoxide reductase, which is crucial for synthesizing clotting factors in the liver. This property makes it a candidate for managing thromboembolic disorders.

- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship of this compound derivatives. They found that modifications to the this compound structure could enhance its potency and selectivity as an anticoagulant agent .

Agricultural Applications

This compound is also utilized in agriculture, particularly as a herbicide. Its efficacy in controlling specific weed species has been documented:

- Herbicidal Activity : this compound exhibits selective herbicidal properties against certain broadleaf weeds while being safe for crops like corn and soybeans. This selectivity is attributed to its mode of action, which disrupts photosynthesis in target plants.

- Field Trials : In extensive field trials conducted across various agricultural regions, this compound demonstrated significant reductions in weed biomass without adversely affecting crop yield. These trials highlighted its potential as an environmentally friendly herbicide alternative .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various spectroscopic methods:

- Spectroscopic Applications : this compound's unique spectral properties make it suitable for use in nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers utilize it to calibrate instruments and validate analytical methods.

- Research Findings : Studies have shown that this compound can be effectively used to develop sensitive assays for detecting other compounds due to its distinct chemical signature. For instance, it has been employed in developing methods for quantifying pesticide residues in food products .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of diethadione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Vergleich Mit ähnlichen Verbindungen

Trimethadione: Another oxazine derivative with similar structural features but different biological activities.

Paramethadione: A related compound with distinct pharmacological properties.

Methadione: Shares some structural similarities but has unique chemical and biological characteristics

Uniqueness of Diethadione: this compound is unique due to its specific diethyl substitution on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

Biologische Aktivität

Diethadione, a compound belonging to the class of dione derivatives, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two ketone groups. Its molecular formula is CHO, and it exhibits properties typical of diketones. The presence of these functional groups contributes to its reactivity and biological effects.

Biological Activities

1. Anticonvulsant Activity

This compound has been studied for its anticonvulsant properties. Research indicates that it may exert protective effects against oxidative damage in the brain caused by seizures. A study demonstrated that this compound, similar to phenytoin, could mitigate oxidative stress in neuronal tissues during seizure episodes .

2. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which have been linked to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticonvulsant Effects

A notable case study investigated the anticonvulsant effects of this compound in mice. The results indicated that this compound not only prevented seizures but also reduced brain oxidative damage significantly compared to control groups. The study highlighted its potential as a therapeutic agent in managing epilepsy .

Case Study: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of this compound, researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound could be beneficial in treating conditions where inflammation plays a critical role .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its anticonvulsant effects may be linked to its ability to stabilize neuronal membranes and modulate neurotransmitter release. Additionally, its anti-inflammatory properties might be attributed to the inhibition of specific inflammatory mediators.

Eigenschaften

CAS-Nummer |

702-54-5 |

|---|---|

Molekularformel |

C8H13NO3 |

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

5,5-diethyl-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |

InChI-Schlüssel |

ORTYMGHCFWKXHO-UHFFFAOYSA-N |

SMILES |

CCC1(COC(=O)NC1=O)CC |

Kanonische SMILES |

CCC1(COC(=O)NC1=O)CC |

Aussehen |

Solid powder |

Color/Form |

CRYSTALS FROM ETHER |

melting_point |

97-98 °C |

Key on ui other cas no. |

702-54-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diethadione; Diethadionum; HSDB 5514; L 1811; L-1811; L1811; NSC 169418; NSC169418; NSC-169418; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.